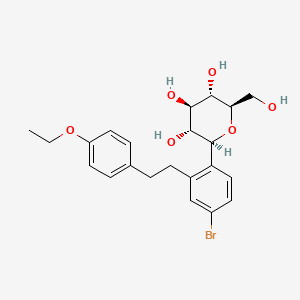
(2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring, a brominated aromatic system, and multiple hydroxyl groups, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor, followed by the introduction of the ethoxyphenethyl group through a Friedel-Crafts alkylation. The tetrahydropyran ring can be formed via an intramolecular cyclization reaction, and the hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of de-brominated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine
Industry
The compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.
相似化合物的比较
Similar Compounds
- (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-methoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(4-Chloro-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The presence of the ethoxyphenethyl group and the specific stereochemistry of (2S,3R,4R,5S,6R)-2-(4-Bromo-2-(4-ethoxyphenethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity.
属性
分子式 |
C22H27BrO6 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6R)-2-[4-bromo-2-[2-(4-ethoxyphenyl)ethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H27BrO6/c1-2-28-16-8-4-13(5-9-16)3-6-14-11-15(23)7-10-17(14)22-21(27)20(26)19(25)18(12-24)29-22/h4-5,7-11,18-22,24-27H,2-3,6,12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI 键 |
YKXQSLFSPYQXPU-BDHVOXNPSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)CCC2=C(C=CC(=C2)Br)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
CCOC1=CC=C(C=C1)CCC2=C(C=CC(=C2)Br)C3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















